4-(3-Morpholinopropoxy)benzonitrile
Description
Properties
CAS No. |
146440-16-6 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
4-(3-morpholin-4-ylpropoxy)benzonitrile |
InChI |
InChI=1S/C14H18N2O2/c15-12-13-2-4-14(5-3-13)18-9-1-6-16-7-10-17-11-8-16/h2-5H,1,6-11H2 |
InChI Key |
SBCPMTIGBPCIGI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCOC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Morpholine-Linked Benzonitriles
The biological and physicochemical properties of benzonitrile derivatives are highly influenced by substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Preparation Methods
Standard Alkylation Protocol
-
Reactants :
-
3-Hydroxy-4-methoxybenzonitrile (1 eq)
-
N-(3-Chloropropyl)morpholine (1.1 eq)
-
-
Base : Potassium carbonate (2 eq)
-
Solvent : Dimethylformamide (DMF) or acetonitrile
-
Work-up :
Key Spectral Data :
Industrial-Scale Modifications
-
Purification :
Alternative Synthetic Routes
Nitration Followed by Alkylation
Reductive Amination Pathway
-
Reactants :
-
4-Methoxy-5-nitrobenzonitrile
-
3-Morpholinopropylamine
-
Comparative Analysis of Methods
| Parameter | Alkylation (Section 1.1) | Industrial Alkylation (Section 1.2) | Nitration-Alkylation (Section 2.1) |
|---|---|---|---|
| Reaction Time | 10–12 hours | 8 hours | 50 hours (nitration) + 10 hours |
| Solvent | DMF/acetonitrile | Toluene | H₂SO₄/glacial acetic acid |
| Catalyst | K₂CO₃ | NaI | – |
| Yield | 94–98% | 90–94% | 70–75% |
| Purity | >95% | >99% | 85–90% |
| Scalability | Lab-scale | Industrial | Lab-scale |
Critical Process Considerations
Solvent Selection
Base Optimization
Purification Challenges
Industrial Production Protocols
Large-Scale Alkylation
-
Equipment : Glass-lined reactors with reflux condensers.
-
Cost Drivers :
Emerging Methodologies
Microwave-Assisted Synthesis
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-(3-Morpholinopropoxy)benzonitrile, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis involves two key steps:
Dehydration of isovanillin : React isovanillin (3-hydroxy-4-methoxybenzaldehyde) with hydroxylamine hydrochloride in the presence of sodium formate/formic acid to yield 3-hydroxy-4-methoxybenzonitrile (96% yield under optimal conditions: 72°C, 6 hours, 1:2 molar ratio) .
Alkylation : React 3-hydroxy-4-methoxybenzonitrile with N-(3-chloropropyl)morpholine in DMF using K₂CO₃ as a base. Optimal conditions include a 1:1.1 molar ratio and reflux for 6 hours, achieving 96% yield .
- Key Variables : Temperature, molar ratios, solvent choice (DMF enhances nucleophilic substitution), and catalyst/base selection.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., nitrile stretch ~2220 cm⁻¹, morpholine C-O-C vibrations) .
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ ~3.8 ppm, morpholine protons at δ ~2.4–3.7 ppm) .
- UV-Vis : Assesses electronic transitions; λmax for nitrile-containing aromatics typically ranges 250–300 nm .
- X-ray crystallography (if crystalline): Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding in morpholine derivatives) .
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